MLN-4760
Overview
Description
ORE-1001 is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as mild to moderate ulcerative colitis. It functions as an angiotensin-converting enzyme 2 inhibitor, which plays a role in regulating blood pressure and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORE-1001 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the imidazole ring: This step involves the reaction of a suitable precursor with reagents such as 3,5-dichlorobenzyl chloride to form the imidazole ring.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions involving the use of protecting groups and subsequent deprotection.
Coupling reactions: The final step involves coupling the imidazole intermediate with a suitable amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of ORE-1001 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ORE-1001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of angiotensin-converting enzyme 2 inhibition.
Biology: Research focuses on its role in regulating inflammatory responses and its potential as a therapeutic agent for inflammatory diseases.
Medicine: Clinical trials have investigated its efficacy in treating mild to moderate ulcerative colitis.
Industry: The compound’s unique properties make it a valuable tool in drug development and pharmaceutical research
Mechanism of Action
ORE-1001 exerts its effects by inhibiting the activity of angiotensin-converting enzyme 2. This enzyme is involved in the conversion of angiotensin II to angiotensin 1-7, which has vasodilatory and anti-inflammatory effects. By inhibiting this enzyme, ORE-1001 reduces the production of angiotensin 1-7, leading to decreased inflammation and modulation of blood pressure .
Comparison with Similar Compounds
Similar Compounds
MLN-4760: Another angiotensin-converting enzyme 2 inhibitor with similar properties and applications.
GL-1001: A compound with comparable inhibitory effects on angiotensin-converting enzyme 2
Uniqueness
ORE-1001 is unique due to its specific molecular structure, which allows for selective inhibition of angiotensin-converting enzyme 2. This selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of inflammatory diseases .
Properties
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCRGGIJNDEAB-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184609 | |
Record name | GL-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305335-31-3 | |
Record name | GL-1001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORE-1001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GL-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORE-1001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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